molecular formula C57H106O6 B1241231 TG(16:1(9Z)/18:0/20:1(11Z))[iso6]

TG(16:1(9Z)/18:0/20:1(11Z))[iso6]

Cat. No. B1241231
M. Wt: 887.4 g/mol
InChI Key: MMEBJAFEPYJMGH-MOJLPSOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TG(16:1(9Z)/18:0/20:1(11Z))[iso6] is a triglyceride.

Scientific Research Applications

Understanding Triacylglycerols in Disease Contexts Triacylglycerols (TGs), including specific types like TG(16:1(9Z)/18:0/20:1(11Z))[iso6], are crucial in understanding the lipid metabolism and its implications in diseases. A detailed study by Guan et al. (2017) delves into the comprehensive qualification and quantification of TGs with specific fatty acid chain compositions. The study highlights the complexity of analyzing individual TGs due to the presence of numerous isomers and the absence of commercial standards. Employing advanced techniques like ultra-performance liquid chromatography coupled with mass spectrometry, the research successfully identified and quantified hundreds of TG species, including many oxidized TG species, in various tissues. This in-depth analysis is significant in understanding the role of TGs in conditions like cardiovascular and liver diseases, particularly highlighting the importance of TGs with specific fatty acid chain compositions in hepatocellular carcinoma (HCC) tissue compared to para-carcinoma tissue (Guan et al., 2017).

properties

Product Name

TG(16:1(9Z)/18:0/20:1(11Z))[iso6]

Molecular Formula

C57H106O6

Molecular Weight

887.4 g/mol

IUPAC Name

[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] (Z)-icos-11-enoate

InChI

InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-27-28-30-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h21,24-25,27,54H,4-20,22-23,26,28-53H2,1-3H3/b24-21-,27-25-/t54-/m1/s1

InChI Key

MMEBJAFEPYJMGH-MOJLPSOPSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@@H](COC(=O)CCCCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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